molecular formula C17H14N2O2 B087312 4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane CAS No. 139-25-3

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane

Cat. No. B087312
CAS RN: 139-25-3
M. Wt: 278.3 g/mol
InChI Key: DTZHXCBUWSTOPO-UHFFFAOYSA-N
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Description

4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane is a biochemical used for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol .


Molecular Structure Analysis

The IUPAC name for 4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane is 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene . The InChI (International Chemical Identifier) string is InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3 . The canonical SMILES (Simplified Molecular Input Line Entry System) string is CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane include a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol .

Scientific Research Applications

  • Polyimide Synthesis : 4,4'-Diamino-3,3'-dimethyldiphenylmethane, a derivative of MDI, has been used in the preparation of polyimides with good organo-solubility and light color. These polyimides exhibit high transmittance at wavelengths above 400 nm and possess good solubility in polar organic solvents. They also display high thermal stability with glass transition temperatures ranging from 260°C to 370°C and initial decomposition temperatures between 520°C and 540°C (Lu et al., 1999).

  • Non-Phosgene Synthesis : 4,4'-Diphenylmethane diisocyanate has been synthesized using non-phosgene methods. The synthesis from dimethyl carbonate is highlighted as having significant potential (Zhao Xinqiang, 2006).

  • Piezoelectric and Dielectric Properties : Aromatic polyurea thin films, prepared by vapor deposition using MDI and various diamines, including 4,4'-diamino-3,3'-dimethyldiphenylmethane, showed piezoelectric activity after poling. These films demonstrated stable piezoelectric and dielectric constants in a wide temperature range (Wang et al., 1995).

  • Contact Allergy Investigation : Research has explored the sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines, including MDI and its amine form. This study provided insights into allergic reactions to industrial isocyanates (Hamada et al., 2017).

  • Environmentally Friendly Synthesis : An environmentally friendly synthesis route for 4,4'-MDI using 4,4'-diaminodiphenylmethane and dimethyl carbonate has been investigated. This study emphasized the use of ionic liquids in the synthesis process, contributing to a more sustainable approach (Duan et al., 2018).

  • Medical Grade Plastic Evaluation : A study on a polyurethane material developed for medical use found the presence of 4,4'-Diaminodiphenylmethane (MDA), a derivative of MDI, in aqueous extracts. This research explored the mutagenic potential of MDA, emphasizing the importance of chemical safety in medical applications (Darby et al., 1978).

  • MDI Concentration in Patch Tests : Investigations have been conducted on the correlation between stated and found concentrations of MDI in petrolatum patch-test preparations, revealing inconsistencies and potential implications for dermatological testing (Frick et al., 2004).

  • Synthesis of Isocyanates : Research on the synthesis of isocyanates, including MDI, from primary amines substituted with trimethylsiloxy groups, has been documented, highlighting the versatility and applicability of these methods in chemical synthesis (Mormann & Leukel, 1988).

Safety And Hazards

Isocyanates, such as 4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .

properties

IUPAC Name

1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
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InChI

InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZHXCBUWSTOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Record name 3,3'-DIMETHYL DIPHENYLMETHANE-4,4'-DIISOCYANATE
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DSSTOX Substance ID

DTXSID3044548
Record name 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane

CAS RN

139-25-3
Record name 3,3'-DIMETHYL DIPHENYLMETHANE-4,4'-DIISOCYANATE
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Record name 3,3′-Dimethyldiphenylmethane 4,4′-diisocyanate
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Record name 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate
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Record name Benzene, 1,1'-methylenebis[4-isocyanato-3-methyl-
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Record name 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate
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Record name 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene
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Record name 3,3'-DIMETHYLDIPHENYL METHANE-4,4'-DIISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MS Grewal, K Taya, S Tateyama… - Macromolecular …, 2017 - Wiley Online Library
We have synthesized new bio‐based polyureas (PUs) using 4‐aminophenylalanine (4‐APhe) as a diamine monomer bioavailable by fermentation of genetically modified Escherichia …
Number of citations: 3 onlinelibrary.wiley.com
MS Grewal - 2017 - dspace.jaist.ac.jp
JAIST Repository Page 1 Japan Advanced Institute of Science and Technology JAIST Repository https://dspace.jaist.ac.jp/ Title 未利用芳香族アミノ酸 4-アミノ桂皮酸を用いた芳香族 バイオ…
Number of citations: 5 dspace.jaist.ac.jp

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